molecular formula C27H26N2O3S B2803165 Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate CAS No. 681276-74-4

Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate

Cat. No. B2803165
CAS RN: 681276-74-4
M. Wt: 458.58
InChI Key: SLCNADXUXRJZPH-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate, also known as ESI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. ESI is a member of the sulfhydryl-containing compounds, which are known to have various biological activities.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

The chemical synthesis and characterization of compounds related to Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate have been explored in several studies, focusing on their molecular structures and potential applications. For example, research on substituted 4-pyrazolylbenzoates has highlighted the role of hydrogen bonds in forming supramolecular structures, which could have implications for the development of new materials or pharmaceutical compounds. This insight into molecular interactions provides a foundational understanding for further exploration of similar compounds (Portilla et al., 2007).

Antimicrobial Potential

Studies have also delved into the synthesis of new chemical entities with potential antimicrobial properties. For instance, new quinazolines have been synthesized and evaluated for their antimicrobial efficacy, which could offer leads for developing new antimicrobial agents. This research avenue is crucial in the ongoing fight against antibiotic-resistant bacteria and could contribute to the discovery of novel therapeutic agents (Desai et al., 2007).

Antifungal Evaluation

Further research into indole derivatives has explored their synthesis and antifungal evaluation, potentially contributing to the development of new antifungal treatments. This work underscores the importance of chemical synthesis in generating novel compounds that can be assessed for various biological activities, including antifungal potency (Ergenç et al., 1990).

Optical and Nonlinear Properties

The exploration of Schiff base compounds derived from ethyl-4-amino benzoate for their optical nonlinear properties has opened new paths for applications in optical technologies. This research demonstrates the potential of such compounds in developing optical limiters and other optical devices, highlighting the diverse applications of chemical compounds in technology and materials science (Abdullmajed et al., 2021).

Photolysis and Artificial Breathing Reaction

Innovative studies have investigated the photolysis of indole derivatives, leading to the discovery of a light-triggered elimination of CO2 and absorption of O2, mimicking an artificial breathing reaction. This groundbreaking research could have implications for the development of new materials that can mimic biological processes, with potential applications in environmental science and materials engineering (Lin & Abe, 2021).

Mechanism of Action

properties

IUPAC Name

ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S/c1-3-32-27(31)21-12-14-22(15-13-21)28-26(30)18-33-25-17-29(24-7-5-4-6-23(24)25)16-20-10-8-19(2)9-11-20/h4-15,17H,3,16,18H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCNADXUXRJZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate

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